(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine
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Description
(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C23H25N3O2S and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis Techniques
Research has demonstrated methods for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, offering a pathway to synthesize compounds similar to "(E)-4-((2-phenyl-1H-imidazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine". These processes facilitate the production of salts and room temperature ionic liquids (RTILs), highlighting the versatility of these compounds in creating various chemical structures useful in different scientific applications (Zhang, Martin, & Desmarteau, 2003).
Heterocyclic Chemistry and Antimicrobial Activity
The synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties has been explored, starting from materials such as 4-(piperidin-1-sulfonyl)phenyl hydrazone. Some of these compounds have shown antimicrobial activity, indicating their potential in developing new antimicrobial agents (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).
Metal Oxide Solubilization
Ionic liquids derived from imidazolium, pyridinium, and other heterocyclic frameworks, functionalized with carboxyl groups, have shown efficacy in dissolving metal oxides and hydroxides. This application is critical in materials science for the selective dissolution and processing of metal-based materials, offering new avenues for recycling and refining metals (Nockemann et al., 2008).
Synthesis and Biological Evaluation
Compounds synthesized from the foundational structure of "this compound" have been analyzed for biological activities, such as butyrylcholinesterase inhibition. This research indicates the compound's derivatives' potential in exploring treatments for diseases linked to enzyme dysregulation (Khalid et al., 2016).
Properties
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-29(28,18-13-20-7-3-1-4-8-20)26-15-11-21(12-16-26)19-25-17-14-24-23(25)22-9-5-2-6-10-22/h1-10,13-14,17-18,21H,11-12,15-16,19H2/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBOLCCUUZWWPZ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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